Cas no 2138086-96-9 (2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid)

2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid is a quinazoline derivative with a cyclopropylmethylamino substituent at the 2-position and a carboxylic acid functional group at the 6-position. This structure confers potential utility as an intermediate in pharmaceutical synthesis, particularly for targeting kinase inhibition or other biologically relevant pathways. The cyclopropyl group enhances steric and electronic properties, while the carboxylic acid moiety allows for further derivatization or salt formation. Its well-defined molecular framework makes it suitable for medicinal chemistry applications, including the development of small-molecule therapeutics. The compound's purity and stability under standard conditions ensure reliable performance in research and industrial settings.
2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid structure
2138086-96-9 structure
商品名:2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid
CAS番号:2138086-96-9
MF:C13H13N3O2
メガワット:243.261222600937
CID:6165470
PubChem ID:165494306

2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-[cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid
    • EN300-1162378
    • 2138086-96-9
    • 2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid
    • インチ: 1S/C13H13N3O2/c1-16(10-3-4-10)13-14-7-9-6-8(12(17)18)2-5-11(9)15-13/h2,5-7,10H,3-4H2,1H3,(H,17,18)
    • InChIKey: FROFUYMUDKYPCA-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=CC2=C(C=1)C=NC(=N2)N(C)C1CC1)=O

計算された属性

  • せいみつぶんしりょう: 243.100776666g/mol
  • どういたいしつりょう: 243.100776666g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 332
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 66.3Ų

2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1162378-0.5g
2-[cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid
2138086-96-9
0.5g
$1399.0 2023-06-08
Enamine
EN300-1162378-10.0g
2-[cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid
2138086-96-9
10g
$6266.0 2023-06-08
Enamine
EN300-1162378-0.1g
2-[cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid
2138086-96-9
0.1g
$1283.0 2023-06-08
Enamine
EN300-1162378-0.25g
2-[cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid
2138086-96-9
0.25g
$1341.0 2023-06-08
Enamine
EN300-1162378-2.5g
2-[cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid
2138086-96-9
2.5g
$2856.0 2023-06-08
Enamine
EN300-1162378-5.0g
2-[cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid
2138086-96-9
5g
$4226.0 2023-06-08
Enamine
EN300-1162378-1.0g
2-[cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid
2138086-96-9
1g
$1458.0 2023-06-08
Enamine
EN300-1162378-0.05g
2-[cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid
2138086-96-9
0.05g
$1224.0 2023-06-08

2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid 関連文献

2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acidに関する追加情報

2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic Acid: A Comprehensive Overview

2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid (CAS No. 2138086-96-9) is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinazoline family, which has been extensively studied due to its diverse biological activities. The structure of this molecule is characterized by a quinazoline ring system, a cyclopropylmethylamino group at position 2, and a carboxylic acid moiety at position 6. These structural features contribute to its unique pharmacological properties and potential therapeutic applications.

Recent studies have highlighted the antitumor activity of 2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid, particularly in targeting specific cancer cells. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves inhibition of key enzymes and signaling pathways critical for cancer cell proliferation and survival. For instance, it has been shown to modulate the activity of cyclin-dependent kinases (CDKs) and protein kinase B (Akt), which are often overactivated in malignant tumors.

In addition to its antitumor properties, 2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid has also been investigated for its potential in treating neurodegenerative diseases. Preclinical studies suggest that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. Its ability to cross the blood-brain barrier makes it a promising candidate for therapies targeting conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid involves a multi-step process that combines organic synthesis techniques with advanced purification methods. Key steps include the formation of the quinazoline core through condensation reactions, followed by functionalization at specific positions to introduce the cyclopropylmethylamino and carboxylic acid groups. Optimization of reaction conditions has been crucial in achieving high yields and purity levels, ensuring the compound's suitability for pharmacological testing.

From a pharmacokinetic perspective, 2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid demonstrates favorable absorption and distribution profiles in preclinical models. Its bioavailability is enhanced by its lipophilic nature, which facilitates penetration into target tissues. However, further studies are required to fully characterize its metabolism and excretion pathways in humans, particularly in light of potential drug-drug interactions.

The development of 2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid as a therapeutic agent is currently in preclinical stages. Encouraging results from in vitro and in vivo studies have paved the way for further exploration into its efficacy and safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies are ongoing, with the aim of advancing this compound toward clinical trials.

In conclusion, 2-[Cyclopropyl(methyl)amino]quinazoline-6-carboxylic acid represents a promising lead compound with potential applications in oncology and neurology. Its unique chemical structure, coupled with emerging insights into its biological activities, positions it as a valuable asset in drug discovery research. Continued investigation into its mechanisms of action, pharmacokinetics, and toxicity will be essential for unlocking its full therapeutic potential.

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